molecular formula C13H21N5 B5496943 N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

Cat. No.: B5496943
M. Wt: 247.34 g/mol
InChI Key: OFJULBSMJCEMCG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine typically involves the reaction of cyclohexylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-urea, while reduction could lead to the formation of N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-amine.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(4-methyl-pyrimidin-2-yl)-guanidine
  • N-Cyclohexyl-N’-(4,6-dichloro-pyrimidin-2-yl)-guanidine

Uniqueness

N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to other guanidines.

Properties

IUPAC Name

2-cyclohexyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJULBSMJCEMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CCCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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